molecular formula C6H13ClFN B12098678 (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride

Cat. No.: B12098678
M. Wt: 153.62 g/mol
InChI Key: FLPHBJKZYAFDDP-GEMLJDPKSA-N
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Description

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 2nd position on the piperidine ring, along with a hydrochloride salt form. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride typically involves chiral separation techniques to obtain the desired enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral separation processes, such as preparative-scale chromatography or crystallization-based methods. These methods are optimized to achieve high yields and purity of the desired enantiomer. The use of advanced techniques such as enantioselective liquid-liquid extraction and membrane resolution methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride include:

  • (2S,4R)-4-fluoro-2-methyl-piperidine
  • (2S,4S)-4-hydroxy-2-methyl-piperidine
  • (2S,4S)-4-chloro-2-methyl-piperidine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(2S,4S)-4-fluoro-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

FLPHBJKZYAFDDP-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1)F.Cl

Canonical SMILES

CC1CC(CCN1)F.Cl

Origin of Product

United States

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